
Ethanesulfonyl chloride
Overview
Description
Ethanesulfonyl chloride (C₂H₅ClO₂S; CAS 594-44-5) is an organosulfur compound characterized by an ethyl group bonded to a sulfonyl chloride functional group. It is a colorless to pale yellow liquid with a molecular weight of 128.578 g/mol and a density of approximately 1.36 g/cm³ (estimated) . The compound is highly reactive toward nucleophiles, such as water, alcohols, and amines, and is commonly used in organic synthesis to introduce sulfonate groups or generate sulfonamides . Industrially, it is synthesized via chlorination of ethyl mercaptan under controlled conditions, yielding up to 98% purity .
Preparation Methods
Oxidation of Thiols to Sulfonyl Chlorides
Two-Step Oxidation via Disulfides
Ethanesulfonyl chloride can be synthesized via oxidative chlorination of ethanethiol through a disulfide intermediate. The process involves:
-
Oxidation to diethyl disulfide :
-
Chlorinolysis with Cl₂ :
This method, though reliable, suffers from lower atom economy due to iodine usage and multi-step purification .
Nitric Acid-Assisted Oxidation
A less common route employs nitric acid (HNO₃) as an oxidizing agent in combination with HCl. A procedure from the RSC manuscript describes treating ethanethiol with 7.5 M hydrochloric acid and CH₂Cl₂ at -10°C, followed by extraction and recrystallization from hexanes/THF . While yielding high-purity product, the method’s reliance on cryogenic conditions (-78°C) complicates large-scale implementation .
Specialized Methods for Deuterated Analogs
Synthesis of [2H₅]this compound
Deuterated this compound is critical for isotopic labeling studies. Park et al.’s method involves [2H₅]ethanethiol chlorination with SO₂Cl₂ in acetonitrile at 0°C . Key modifications include:
-
Deuterium source : [2H₅]Ethanethiol (synthesized from [2H₅]ethanol via tris(ethylthio)methane ).
-
Yield : 46% after solvent extraction and drying over MgSO₄ .
Despite the high cost of deuterated reagents, this route remains indispensable for pharmacokinetic studies requiring isotopologues.
Comparative Analysis of Preparation Methods
Key Observations :
-
Chlorine gas-based methods offer superior yields (87–97%) and scalability but require precise temperature control .
-
Sulfuryl chloride routes are simpler but less efficient (46% yield), making them preferable for small-scale deuterated synthesis .
-
Oxidative methods (e.g., HNO₃/HCl) balance yield and purity but demand cryogenic conditions .
Industrial-Scale Considerations
Solvent and Temperature Optimization
Large-scale production favors acetic acid–water mixtures (8:1 v/v) due to their ability to dissolve both organic and inorganic byproducts . Maintaining temperatures below 15°C prevents exothermic runaway reactions, a critical safety consideration .
Byproduct Management
HPLC analyses reveal sulfonic acid (1.42%) and over-chlorinated species as primary impurities . These are mitigated via:
Scientific Research Applications
Organic Synthesis
Ethanesulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This characteristic makes it valuable in the synthesis of various compounds, including sulfonamides and sulfonyl-substituted imides.
Key Reactions:
- Sulfonamide Synthesis: ESC is employed to convert amines into sulfonamides, which are important in medicinal chemistry for developing antibacterial agents.
- Protecting Groups: It can act as a protecting group for alcohols and amines during multi-step syntheses, allowing for selective reactions without interfering with other functional groups .
Pharmaceutical Applications
This compound plays a significant role in the pharmaceutical industry. Its ability to introduce sulfonyl groups is crucial for synthesizing active pharmaceutical ingredients (APIs).
Case Studies:
- Synthesis of Antimicrobial Agents: A study demonstrated the use of ESC in synthesizing novel sulfonamide derivatives that exhibit antimicrobial properties. These compounds showed enhanced activity against resistant strains of bacteria, highlighting the importance of ESC in developing new therapeutics .
- Drug Development: ESC has been used in the development of lithium salts that are non-fluorinated and have potential applications in battery technology, showcasing its versatility beyond traditional pharmaceutical uses .
Material Science
In material science, ethane sulfonyl chloride is explored for its potential applications in creating advanced materials. Its reactivity allows it to be incorporated into polymers and other materials to enhance their properties.
Applications:
- Polymer Modification: ESC can be used to modify polymer structures, improving their thermal stability and mechanical properties. This modification is particularly relevant in developing materials for electronics and coatings .
- Nanotechnology: Research indicates that ESC can serve as a precursor for synthesizing nanomaterials with specific functionalities, expanding its application scope into nanotechnology .
Mechanism of Action
The mechanism of action of ethanesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles such as amines, alcohols, and water to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. The molecular targets include the nucleophilic sites on these molecules, leading to the formation of new covalent bonds .
Comparison with Similar Compounds
Methanesulfonyl Chloride (CH₃SO₂Cl)
- Structure and Properties :
- Applications :
- Safety: No established occupational exposure limits; decomposes in water to release toxic gases (HCl, SOₓ) .
2-Chlorothis compound (C₂H₄Cl₂O₂S)
- Structure and Properties :
- Hazards :
- Applications: Limited data, but structurally modified derivatives are used in specialized syntheses .
Prop-2-ene-1-sulfonyl Chloride (Allyl Sulfonyl Chloride)
- Structure and Properties :
- Reactivity :
1-Propanesulfonyl Chloride and 1-Butanesulfonyl Chloride
- Structure and Properties :
- Longer alkyl chains increase molecular weight and steric hindrance.
- Reactivity :
Comparative Data Table
Key Research Findings
Reactivity Trends : this compound exhibits intermediate reactivity between mthis compound (more reactive) and longer-chain analogs (less reactive) due to steric and electronic effects .
Synthetic Utility : this compound derivatives, such as 2-(4-methylpiperazin-1-yl)this compound, are used in drug discovery as amine-protecting groups .
Safety Profiles : Unlike acetyl chloride (CAS 75-36-5), which is highly volatile and fuming, this compound requires controlled handling due to its corrosive nature but lacks established exposure limits .
Biological Activity
Ethanesulfonyl chloride, also known as 2-chlorothis compound, is an organosulfur compound that has garnered attention for its synthesis and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and implications in medicinal chemistry.
This compound is a colorless to pale yellow liquid with a molecular formula of C₂H₅ClO₂S. It is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Synthesis Routes
The synthesis of this compound typically involves the reaction of ethanesulfonic acid with thionyl chloride or phosphorus pentachloride. Recent studies have also explored alternative synthetic pathways that incorporate deuterium labeling for pharmacokinetic studies, particularly in the context of drug development for conditions like rheumatoid arthritis and COVID-19 .
Pharmacological Applications
This compound serves as a precursor in the synthesis of various biologically active compounds. One notable application is in the preparation of baricitinib, a drug used to treat rheumatoid arthritis and recently investigated for its efficacy against COVID-19. The incorporation of deuterium into this compound has been shown to facilitate the production of deuterated baricitinib, which may enhance its metabolic profiling and therapeutic effectiveness .
Toxicological Profile
While this compound is useful in synthetic chemistry, it poses several health risks. Acute exposure can lead to severe irritation and burns upon contact with skin or eyes, as well as respiratory issues if inhaled . Chronic exposure effects remain largely untested; however, it is not classified as a carcinogen based on current data .
Case Study: Synthesis of Deuterated Baricitinib
In a recent study, researchers successfully synthesized [2H5]baricitinib using [2H5]this compound as a key intermediate. The study detailed two synthetic routes that yielded [2H5]this compound with varying efficiencies (31% from bromoethane and 46% from ethanethiol). This approach not only provides a pathway for drug development but also highlights the compound's role in enhancing the understanding of pharmacokinetics in drug metabolism .
Mechanistic Studies
Mechanistic studies have shown that this compound can undergo nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives. For example, reactions involving 2-chlorothis compound with amines have been investigated to understand the formation pathways and reactivity profiles of sulfonamides .
Summary Table: Key Properties and Applications
Property/Aspect | Details |
---|---|
Chemical Formula | C₂H₅ClO₂S |
Physical State | Colorless to pale yellow liquid |
Primary Uses | Synthesis of sulfonamides, baricitinib |
Health Hazards | Skin/eye irritation, respiratory issues |
Acute Effects | Severe burns, irritation |
Chronic Effects | Not tested for carcinogenicity |
Chemical Reactions Analysis
Amines
Ethanesulfonyl chloride reacts with primary amines (e.g., octadecylamine) in the presence of triethylamine to form sulfonamides. This proceeds via nucleophilic substitution at the sulfur atom :
textC₂H₅SO₂Cl + RNH₂ → C₂H₅SO₂NHR + HCl
Mechanistic Pathway:
-
Deprotonation of the amine by triethylamine.
-
Attack of the amine on the electrophilic sulfur center.
Alcohols
Reaction with ethanol in benzene containing triethylamine produces ethyl ethenesulfonate. Deuterium-labeling studies indicate a sulfene intermediate ([CH₂=C=SO₂]) forms during this process :
textC₂H₅SO₂Cl + EtOH → CH₂=CHSO₃Et + HCl
Key Observation:
-
No deuterium incorporation occurs in the product, confirming an elimination-addition mechanism rather than direct substitution .
Elimination Reactions
Under basic conditions, this compound undergoes elimination to form ethenesulfonyl chloride (CH₂=CHSO₂Cl). This reaction competes with sulfene formation but is thermodynamically favored :
textC₂H₅SO₂Cl + Base → CH₂=CHSO₂Cl + Base·HCl
Competing Pathways:
Intermediate | Product | Conditions |
---|---|---|
[ClCH₂CH=SO₂] (sulfene) | Ethenesulfonyl chloride | Low temperature, weak base |
[CH₂=C=SO₂] | Sulfene derivatives | Strong base, high temperature |
Acid-Base Behavior
This compound acts as a strong acid (pKa ≈ -1.5) in aqueous solutions, readily donating protons to form the corresponding sulfonate anion:
textC₂H₅SO₂Cl + H₂O → C₂H₅SO₃H + HCl
Applications:
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling ethanesulfonyl chloride in laboratory settings?
this compound is highly reactive and corrosive. Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk transfers .
- Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to prevent inhalation exposure .
- Emergency Preparedness: Ensure immediate access to eyewash stations and safety showers. Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water due to violent decomposition .
Q. How should this compound be stored to maintain stability?
- Moisture Control: Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Decomposition occurs rapidly in humid environments .
- Temperature: Keep at 2–8°C in a cool, well-ventilated area away from heat sources .
- Incompatibilities: Isolate from oxidizing agents (e.g., peroxides) and strong bases to avoid exothermic reactions .
Q. What analytical methods are used to characterize this compound?
- Spectroscopy: Confirm structure via H/C NMR (e.g., δ~3.3 ppm for CHSOCl) and FT-IR (S=O stretch at ~1350 cm, S-Cl at ~550 cm) .
- Purity Assessment: Use gas chromatography (GC) or HPLC with UV detection to quantify residual reactants or decomposition products (e.g., HCl) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?
this compound acts as an electrophile in sulfonylation reactions. Methodological approaches include:
- Kinetic Studies: Monitor reaction rates under varying conditions (solvent polarity, temperature) to infer mechanisms (e.g., SN2 vs. SN1) .
- Isolation of Intermediates: Trap intermediates (e.g., sulfonate esters) using low-temperature techniques or stabilizing agents .
- Computational Modeling: Apply density functional theory (DFT) to simulate transition states and compare with experimental data .
Q. How can contradictory data on this compound’s stability in polar solvents be resolved?
- Controlled Replication: Repeat experiments under strictly anhydrous conditions to isolate solvent effects .
- Advanced Monitoring: Use in situ Raman spectroscopy or mass spectrometry to detect transient intermediates or decomposition products (e.g., SO) .
- Meta-Analysis: Cross-reference studies for methodological flaws, such as inadequate purity controls or moisture exposure .
Q. What experimental designs are recommended for studying thermal decomposition pathways?
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds (e.g., >110°C) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile byproducts (e.g., HCl, SO) generated during pyrolysis .
- Isothermal Stability Studies: Incubate samples at fixed temperatures to quantify degradation kinetics and activation energy .
Q. Data Gaps and Emerging Research Directions
- Chronic Toxicity: No long-term studies exist. Researchers should design in vitro assays (e.g., Ames test) to assess mutagenicity and collaborate with toxicology labs for in vivo validation .
- Green Synthesis: Explore catalytic methods (e.g., ionic liquids) to reduce hazardous waste in sulfonylation reactions .
Properties
IUPAC Name |
ethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYHCSODNHYDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO2S | |
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DSSTOX Substance ID |
DTXSID0060486 | |
Record name | Ethanesulfonyl chloride | |
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Molecular Weight |
128.58 g/mol | |
Source | PubChem | |
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Physical Description |
Pale yellow liquid; [HSDB] Colorless or yellow liquid; [MSDSonline] | |
Record name | Ethanesulfonyl chloride | |
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Boiling Point |
177.5 °C | |
Record name | ETHANESULFONYL CHLORIDE | |
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Solubility |
Soluble in carbon disulfide, Slightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane. | |
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Vapor Pressure |
1.29 [mmHg] | |
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Color/Form |
Oil, Pale yellow | |
CAS No. |
594-44-5 | |
Record name | Ethanesulfonyl chloride | |
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